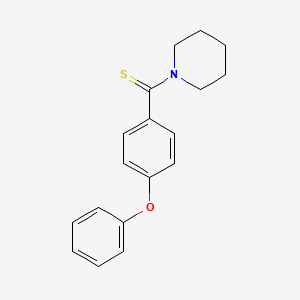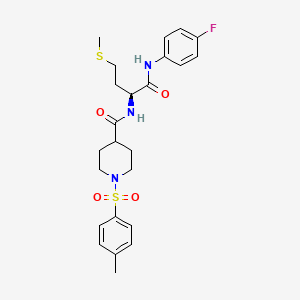
N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide is an organic compound known for its unique structure and properties. It features a combination of cyclohexyl and methylphenyl groups attached to an imidodicarbonic diamide core. This compound is often used in various chemical reactions and has applications in different scientific fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide typically involves the reaction of cyclohexylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclohexylamine+2-Methylphenyl isocyanate→N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise ratios. The reaction is typically conducted at elevated temperatures and may require catalysts to increase the reaction rate and yield. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide can undergo oxidation reactions, often leading to the formation of corresponding oxides or hydroxides.
Reduction: This compound can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide oxide, while reduction could produce N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide amine.
科学的研究の応用
N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N-Dimethyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide: Similar structure but with dimethyl groups instead of cyclohexyl groups.
Uniqueness: N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide is unique due to its specific combination of cyclohexyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where stability and specific reactivity are required.
特性
CAS番号 |
919775-34-1 |
|---|---|
分子式 |
C21H31N3O2 |
分子量 |
357.5 g/mol |
IUPAC名 |
1,1-dicyclohexyl-3-[(2-methylphenyl)carbamoyl]urea |
InChI |
InChI=1S/C21H31N3O2/c1-16-10-8-9-15-19(16)22-20(25)23-21(26)24(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3,(H2,22,23,25,26) |
InChIキー |
FYAZROUHXZICAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)NC(=O)N(C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)

![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)

![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)
![1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B15172386.png)
